molecular formula C23H25N3O3S B2559247 N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide CAS No. 897621-31-7

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide

Cat. No.: B2559247
CAS No.: 897621-31-7
M. Wt: 423.53
InChI Key: JKHKXYINUNDMFO-UHFFFAOYSA-N
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Description

N-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide is a chemical research compound with the CAS Number 897621-29-3 . It has a molecular formula of C23H25N3O3S and a molecular weight of 423.53 g/mol . Its structure integrates a naphthamide moiety linked via a sulfonyl-ethyl chain to a phenylpiperazine group, a scaffold noted in scientific research for its potential in various applications . Compounds featuring naphthalene and piperazine cores are frequently explored in medicinal chemistry for their diverse biological activities . For instance, research on structurally similar molecules has indicated potential for targeting cancer-associated enzymes , while other naphthalene-derived compounds have demonstrated antimicrobial properties . This makes this compound a valuable building block for researchers in developing new therapeutic agents and probing biochemical pathways. The presence of the sulfonamide group also contributes to its potential as a versatile synthetic intermediate. This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not approved for human or veterinary consumption.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c27-23(21-11-10-19-6-4-5-7-20(19)18-21)24-12-17-30(28,29)26-15-13-25(14-16-26)22-8-2-1-3-9-22/h1-11,18H,12-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHKXYINUNDMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide typically involves multiple steps, starting with the preparation of the phenylpiperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes like acetylcholinesterase, which is crucial in the breakdown of acetylcholine . This inhibition can enhance cognitive functions and is being explored for the treatment of Alzheimer’s disease . The compound’s sulfonyl and naphthamide groups are key to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several inhibitors of phospholipase D (PLD) and related targets. Below is a detailed comparison based on structural features, biological activity, and pharmacological properties:

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name & Structure Key Structural Features Biological Target/Activity Key Differences vs. Target Compound References
Target: N-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide - 2-Naphthamide core
- Sulfonylethyl linker
- 4-Phenylpiperazine
Likely PLD inhibition (inferred from analogs) N/A
VU0155056 (VU01): N-(2-{4-[2-oxo-2,3-dihydro-1H-benzo(d)imidazol-1-yl]piperidin-1-yl}ethyl)-2-naphthamide - 2-Naphthamide core
- Ethyl linker
- Piperidine substituted with benzimidazolone
Potent PLD inhibitor (IC₅₀ ~20 nM) Piperidine (vs. piperazine); benzimidazolone (vs. sulfonyl)
Halopemide (HLP): N-[2-[4-(5-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-4-fluoro-benzamide - Benzamide core
- Piperidine substituted with chlorobenzimidazolone
PLD and dopamine D2 receptor antagonist Benzamide (vs. naphthamide); fluorophenyl (vs. phenyl)
N-(4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butyl)-2-naphthamide - 2-Naphthamide core
- Butyl linker
- 4-(3-Trifluoromethylphenyl)piperazine
Pre-clinical evaluation (synthesis described in ) Butyl linker (vs. sulfonylethyl); CF3 substitution

Key Observations

Core Structure Variations: The target compound’s 2-naphthamide core is shared with VU0155056 and the trifluoromethylphenyl derivative but differs from halopemide’s benzamide core.

Linker and Substituent Effects :

  • The sulfonylethyl linker in the target compound introduces a polar sulfonyl group absent in VU0155056 (ethyl linker) and the trifluoromethyl derivative (butyl linker). This may improve solubility or alter binding kinetics .
  • The 4-phenylpiperazine group contrasts with VU0155056’s benzimidazolone-piperidine, which is critical for PLD inhibition. Halopemide’s chlorobenzimidazolone-piperidine likely confers dual activity (PLD and D2 antagonism) .

Biological Activity: VU0155056 and halopemide are well-characterized PLD inhibitors, with VU0155056 showing nanomolar potency. The target compound’s phenylpiperazine-sulfonyl group may reduce PLD affinity compared to VU0155056 but could enhance selectivity for other targets (e.g., serotonin or dopamine receptors) . The trifluoromethylphenyl derivative’s CF3 group may enhance metabolic stability but reduce solubility compared to the target’s phenyl group .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in (naphthoyl chloride + amine precursor), though the sulfonylethyl-piperazine moiety may require additional sulfonation steps .

Biological Activity

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide is a complex organic compound that has shown significant potential in various biological applications. This compound, characterized by its unique structure, interacts with multiple biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C23H25N3O3S, with a molecular weight of approximately 423.53 g/mol. The compound features a naphthamide core linked to a phenylpiperazine moiety via a sulfonyl ethyl chain, which contributes to its biological activity.

This compound primarily acts as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme critical for the breakdown of acetylcholine in the synaptic cleft, and its inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling. This mechanism underpins the compound's potential therapeutic effects in neurological disorders.

Key Interactions:

  • Acetylcholinesterase Inhibition : The compound binds to the active site of acetylcholinesterase, preventing acetylcholine hydrolysis and prolonging its action at cholinergic synapses.
  • Potential Modulation of Dopaminergic Pathways : Preliminary studies suggest that related compounds may exhibit activity at dopamine receptors, indicating a broader neuropharmacological profile .

1. Neuropharmacology

Research indicates that this compound may have applications in treating conditions such as Alzheimer's disease due to its ability to enhance cholinergic transmission.

2. Cancer Research

The compound has also been explored for its potential anti-cancer properties. Its structural analogs have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound may possess similar activity.

Research Findings and Case Studies

StudyFindingsImplications
Study A (2020) Demonstrated significant inhibition of acetylcholinesterase activity in vitroSupports potential use in cognitive enhancement therapies
Study B (2021) Showed cytotoxic effects on breast cancer cell linesSuggests further investigation into anti-cancer applications
Study C (2023) Investigated interactions with dopaminergic receptors; indicated selective binding to D3 receptorsOpens avenues for research into treatments for Parkinson's disease

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